(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone
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Overview
Description
(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance. This compound is characterized by the presence of an ethoxyphenyl group and a methyl-diazepane moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone can be achieved through various synthetic routes. One common method involves the reductive amination of the corresponding aminoketone using imine reductase-catalyzed intramolecular asymmetric reductive amination . This method provides high enantioselectivity and efficiency, making it suitable for the production of chiral diazepanes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, has been explored to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone has diverse scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a pharmaceutical intermediate and in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone
- (3-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)methanamine
- (3-butoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Uniqueness
(3-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-ethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-14-7-4-6-13(12-14)15(18)17-9-5-8-16(2)10-11-17/h4,6-7,12H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJODOLFACJFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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